molecular formula C20H19ClN2OS2 B335231 (1E)-N-(3-CHLORO-4-METHYLPHENYL)-7-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE

(1E)-N-(3-CHLORO-4-METHYLPHENYL)-7-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE

Cat. No.: B335231
M. Wt: 403 g/mol
InChI Key: KFZOUGJVNAEBJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-N-(3-CHLORO-4-METHYLPHENYL)-7-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline core structure, which is known for its diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(3-CHLORO-4-METHYLPHENYL)-7-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE typically involves multi-step organic reactions. The key steps include the formation of the quinoline core, introduction of the dithiolo group, and subsequent functionalization with chloro, methoxy, and dimethyl groups. Common reagents used in these reactions include aniline derivatives, sulfur sources, and various chlorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(3-CHLORO-4-METHYLPHENYL)-7-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing

Properties

Molecular Formula

C20H19ClN2OS2

Molecular Weight

403 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-7-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H19ClN2OS2/c1-11-5-6-12(9-15(11)21)22-19-17-14-8-7-13(24-4)10-16(14)23-20(2,3)18(17)25-26-19/h5-10,23H,1-4H3

InChI Key

KFZOUGJVNAEBJU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N=C2C3=C(C(NC4=C3C=CC(=C4)OC)(C)C)SS2)Cl

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C3=C(C(NC4=C3C=CC(=C4)OC)(C)C)SS2)Cl

Origin of Product

United States

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